molecular formula C12H10N2O3 B1322160 3-(6-Methoxypyridazin-3-yl)benzoic acid CAS No. 1235441-37-8

3-(6-Methoxypyridazin-3-yl)benzoic acid

Cat. No. B1322160
M. Wt: 230.22 g/mol
InChI Key: PDZSHMXZQBOSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound 3-(6-Methoxypyridazin-3-yl)benzoic acid is a derivative of pyridazine, which is a heterocyclic aromatic organic compound with a molecular structure that includes a six-membered ring containing two nitrogen atoms at positions 1 and 2 in the ring. The methoxy group and benzoic acid moiety attached to the pyridazine ring suggest that the compound could have interesting chemical properties and biological activity.

Synthesis Analysis

The synthesis of related pyridazine derivatives has been reported in the literature. For instance, a series of indenopyrazoles, which are structurally related to pyridazines, was synthesized from corresponding indanones and phenyl isothiocyanates in a two-step process . Another study reported the synthesis of 3-benzoyl-6-phenylpyridazine derivatives, which are closely related to the target compound, indicating that similar synthetic routes could be applicable . These methods typically involve the formation of the pyridazine core followed by functionalization at specific positions on the ring.

Molecular Structure Analysis

The molecular structure of pyridazine derivatives is crucial in determining their chemical reactivity and biological activity. The presence of a methoxy group and a benzoic acid moiety in 3-(6-Methoxypyridazin-3-yl)benzoic acid would influence its electronic distribution and steric hindrance, which in turn could affect its binding to biological targets or its reactivity in chemical reactions.

Chemical Reactions Analysis

Pyridazine derivatives are known to undergo various chemical reactions. For example, phenyl(6-phenyl-pyridazin-3-yl)methanol was obtained via NaBH4 reduction of a ketone derivative . The same study also reported the formation of oximes and their subsequent rearrangement under acidic conditions. These reactions demonstrate the versatility of pyridazine derivatives in chemical synthesis and the potential transformations that 3-(6-Methoxypyridazin-3-yl)benzoic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives can vary widely depending on the substituents attached to the core structure. For instance, differential scanning calorimetry (DSC) studies of benzoxazine derivatives, which share some structural features with pyridazines, suggest that thermal cross-linking reactions are possible . This indicates that the physical properties such as melting point, solubility, and thermal stability of 3-(6-Methoxypyridazin-3-yl)benzoic acid would be influenced by its specific functional groups.

Scientific Research Applications

Crystal Structure and Quantum Chemical Methods

The compound 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, closely related to 3-(6-Methoxypyridazin-3-yl)benzoic acid, has been studied for its crystal structure using spectroscopic and crystallographic techniques. This research, which included quantum chemical methods, provided insights into the compound's molecular geometry and vibrational frequencies, highlighting its potential in scientific studies (Alaşalvar et al., 2014).

New Class of Cyclic Dipeptidyl Ureas

In another study, a compound related to 3-(6-Methoxypyridazin-3-yl)benzoic acid was used to synthesize new classes of cyclic dipeptidyl ureas, showing potential for various scientific applications. This synthesis involved complex reactions and provided a new class of pseudopeptidic triazines, which could be of interest in the field of medicinal chemistry (Sañudo et al., 2006).

Antimicrobial Activity of Pyridine Derivatives

Research on pyridine derivatives, including those related to 3-(6-Methoxypyridazin-3-yl)benzoic acid, showed that these compounds have antimicrobial properties. The study synthesized new compounds and tested them against various strains of bacteria and fungi, highlighting the compound's relevance in microbiological research (Patel et al., 2011).

O-Substituted Pyridazine Derivatives

A series of O-substituted pyridazine derivatives based on 2-benzyl-6-hydroxypyridazin-3(2H)-one was prepared, showing potential for the development of new compounds with a combination of pyridazine and 1,3,4-oxadiazole rings. This research could be significant for the development of new pharmacological agents (Shainova et al., 2019).

Herbicide Metabolism in Plants

In agricultural research, benzoic acid derivatives, including compounds similar to 3-(6-Methoxypyridazin-3-yl)benzoic acid, have been studied for their role as herbicides. This research is crucial for understanding how these compounds are metabolized in plants, which can influence agricultural practices and crop protection strategies (Frear et al., 1972).

Polyaniline Doping

Benzoic acid and its derivatives, including 3-(6-Methoxypyridazin-3-yl)benzoic acid, have been used as dopants for polyaniline, a conducting polymer. This research is significant in the field of advanced materials, especially for developing new electronic and optoelectronic devices (Amarnath & Palaniappan, 2005).

Safety And Hazards

Specific safety and hazard information for 3-(6-Methoxypyridazin-3-yl)benzoic acid is not available in the search results. As with all chemicals, it should be handled with appropriate safety measures to prevent exposure and formation of dust and aerosols .

properties

IUPAC Name

3-(6-methoxypyridazin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-17-11-6-5-10(13-14-11)8-3-2-4-9(7-8)12(15)16/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZSHMXZQBOSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Methoxypyridazin-3-yl)benzoic acid

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